molecular formula C8H11N B6283254 1-ethyl-3-methylidenecyclobutane-1-carbonitrile CAS No. 2763750-96-3

1-ethyl-3-methylidenecyclobutane-1-carbonitrile

Cat. No. B6283254
CAS RN: 2763750-96-3
M. Wt: 121.2
InChI Key:
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Description

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile, also known as EMCN, is an organic compound with a cyclic structure, consisting of a single ring of four carbon atoms and a nitrogen atom. The chemical formula of the compound is C5H7N. It is a colorless, odorless liquid with a boiling point of 106°C and a melting point of -54°C. It is also soluble in water and has a low volatility.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile is not fully understood. However, it is believed that the compound acts by forming a bond with the substrate molecule, which then undergoes a reaction to form the desired product. The reaction involves the transfer of electrons from the nitrogen atom to the substrate molecule. This transfer of electrons is thought to be responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile are not well understood. However, it is known that the compound is not toxic and has no known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-3-methylidenecyclobutane-1-carbonitrile in laboratory experiments include its low cost, low volatility, and its ability to form bonds with a variety of molecules. The main limitation of using 1-ethyl-3-methylidenecyclobutane-1-carbonitrile is its low boiling point, which can make the compound difficult to handle in high temperatures.

Future Directions

Future research on 1-ethyl-3-methylidenecyclobutane-1-carbonitrile could focus on its potential applications in the synthesis of polymers for medical applications, its mechanism of action, and its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile from BMCD and other compounds, as well as its potential applications in the synthesis of peptides and other compounds. Additionally, further research could be conducted on the potential toxicity of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile and its potential interactions with other compounds. Finally, further research could be conducted on the potential uses of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile in industrial processes.

Synthesis Methods

1-ethyl-3-methylidenecyclobutane-1-carbonitrile can be synthesized from 1-bromo-3-methylidenecyclobutane (BMCD) using a reaction with sodium cyanide in aqueous solution. The reaction involves the replacement of the bromine atom in BMCD with a nitrogen atom to form 1-ethyl-3-methylidenecyclobutane-1-carbonitrile. The reaction is carried out at room temperature and the product is isolated by distillation.

Scientific Research Applications

1-ethyl-3-methylidenecyclobutane-1-carbonitrile has a wide range of applications in scientific research. It is used in the synthesis of various compounds such as 2-ethyl-3-methylidenecyclobutane-1-carbonitrile (1-ethyl-3-methylidenecyclobutane-1-carbonitrile-CN), which is used in the synthesis of a variety of organic compounds. It is also used in the synthesis of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile-2-carboxylic acid (1-ethyl-3-methylidenecyclobutane-1-carbonitrile-CA), which is used in the synthesis of polymers for medical applications. Furthermore, 1-ethyl-3-methylidenecyclobutane-1-carbonitrile is used in the synthesis of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile-2-thioester (1-ethyl-3-methylidenecyclobutane-1-carbonitrile-CT), which is used in the synthesis of peptides and other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethyl-3-methylidenecyclobutane-1-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl cyanoacetate", "Methyl vinyl ketone", "Sodium ethoxide", "Benzene", "Sodium sulfate", "Sodium chloride", "Magnesium sulfate", "Anhydrous magnesium sulfate", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium ethoxide in anhydrous ethanol to form ethyl 2-cyano-3-oxobutanoate.", "Step 2: Ethyl 2-cyano-3-oxobutanoate is reacted with methyl vinyl ketone in the presence of sodium ethoxide in benzene to form 1-ethyl-3-methylidenecyclobutane-1,2-dicarboxylate.", "Step 3: 1-ethyl-3-methylidenecyclobutane-1,2-dicarboxylate is hydrolyzed with dilute hydrochloric acid to form 1-ethyl-3-methylidenecyclobutane-1,2-dicarboxylic acid.", "Step 4: 1-ethyl-3-methylidenecyclobutane-1,2-dicarboxylic acid is heated with phosphorus pentoxide to form 1-ethyl-3-methylidenecyclobutane-1-carbonitrile.", "Step 5: The crude product is purified by recrystallization from ethanol and drying over anhydrous magnesium sulfate." ] }

CAS RN

2763750-96-3

Product Name

1-ethyl-3-methylidenecyclobutane-1-carbonitrile

Molecular Formula

C8H11N

Molecular Weight

121.2

Purity

95

Origin of Product

United States

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